molecular formula C12H12BrN3 B1525247 5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine CAS No. 1219976-58-5

5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine

Cat. No.: B1525247
CAS No.: 1219976-58-5
M. Wt: 278.15 g/mol
InChI Key: DYHBHOPMGXWPQR-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C12H12BrN3 It is characterized by the presence of a bromine atom, a methyl group, and a pyridinylmethyl group attached to a pyridinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine typically involves the bromination of 3-methyl-2-pyridinamine followed by the introduction of the 4-pyridinylmethyl group. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by a nucleophilic substitution reaction to attach the pyridinylmethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methyl-N-(4-pyridinylmethyl)-2-pyridinamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3-Methyl-N-(4-pyridinylmethyl)-2-pyridinamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridinylmethyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methyl-2-pyridinamine: Lacks the pyridinylmethyl group, resulting in different chemical and biological properties.

    3-Methyl-N-(4-pyridinylmethyl)-2-pyridinamine:

    5-Bromo-2-pyridinamine: Lacks both the methyl and pyridinylmethyl groups, leading to distinct characteristics.

Uniqueness

5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is unique due to the combination of its bromine atom, methyl group, and pyridinylmethyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-11(13)8-16-12(9)15-7-10-2-4-14-5-3-10/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHBHOPMGXWPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209290
Record name N-(5-Bromo-3-methyl-2-pyridinyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-58-5
Record name N-(5-Bromo-3-methyl-2-pyridinyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-methyl-2-pyridinyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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